2-Hexadecanoylamino-4-nitrofenilfosforilcolina

Descripción general

Descripción

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is a synthetic chromogenic analog of sphingomyelin. It is primarily used as a substrate for measuring the activity of acid sphingomyelinase, an enzyme involved in the metabolism of sphingomyelin. This compound is particularly useful for selective assays of brain sphingomyelinase without interference from neutral sphingomyelinase .

Aplicaciones Científicas De Investigación

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine has several scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to measure sphingomyelinase activity.

Biology: Helps in studying the metabolism of sphingomyelin and its role in cellular processes.

Medicine: Useful in research related to sphingolipid metabolism disorders, such as Niemann-Pick disease.

Mecanismo De Acción

Target of Action

The primary target of HDANPPcholine is sphingomyelinase , an enzyme involved in the metabolism of sphingomyelin . Sphingomyelinase catalyzes the hydrolysis of sphingomyelin, a type of sphingolipid found in animal cell membranes, into phosphocholine and ceramide .

Mode of Action

HDANPPcholine interacts with its target, sphingomyelinase, by serving as a synthetic chromogenic analog of sphingomyelin . This means that it mimics the structure of sphingomyelin and can be recognized and processed by sphingomyelinase. The interaction between HDANPPcholine and sphingomyelinase results in the production of ceramide and phosphocholine .

Biochemical Pathways

The interaction of HDANPPcholine with sphingomyelinase affects the sphingolipid metabolism pathway . The downstream effects of this interaction include the production of ceramide, a bioactive lipid that plays a crucial role in cell signaling pathways related to growth, differentiation, senescence, and apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s stability at -20°C indicates that it may have a relatively long half-life .

Result of Action

The action of HDANPPcholine results in the inhibition of neoplastic cell growth in vitro . It also inhibits Protein Kinase C , an enzyme involved in regulating cell growth and differentiation. These effects suggest that HDANPPcholine may have potential therapeutic applications in the treatment of cancer .

Action Environment

The action, efficacy, and stability of HDANPPcholine can be influenced by various environmental factors. For instance, its stability at -20°C suggests that it may be sensitive to temperature . Additionally, its solubility in methanol indicates that its action and bioavailability may be affected by the solvent environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine involves the following steps:

Acylation: Hexadecanoic acid is reacted with 4-nitroaniline to form 4-nitro-N-hexadecanoylaniline.

Phosphorylation: The resulting compound is then phosphorylated using phosphoryl chloride to yield 2-hexadecanoylamino-4-nitrophenylphosphoryl chloride.

Choline Addition: Finally, the phosphoryl chloride derivative is reacted with choline to produce 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the acylation, phosphorylation, and choline addition steps.

Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels (≥98% by TLC).

Análisis De Reacciones Químicas

Types of Reactions

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield hexadecanoic acid, 4-nitroaniline, and phosphorylcholine.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phosphorylcholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Hexadecanoic acid, 4-nitroaniline, and phosphorylcholine.

Reduction: 2-Hexadecanoylamino-4-aminophenylphosphorylcholine.

Substitution: Derivatives of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine with different substituents on the phosphorylcholine group.

Comparación Con Compuestos Similares

Similar Compounds

2-Hexadecanoylamino-4-aminophenylphosphorylcholine: A reduced form of the compound with an amino group instead of a nitro group.

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine derivatives: Compounds with different substituents on the phosphorylcholine group.

Uniqueness

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine is unique due to its specific use as a chromogenic analog of sphingomyelin. It allows for selective measurement of acid sphingomyelinase activity without interference from neutral sphingomyelinase, making it a valuable tool in biochemical research .

Actividad Biológica

2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HNP) is a synthetic chromogenic analog of sphingomyelin, primarily utilized as a substrate in biochemical assays to measure the activity of sphingomyelinase, specifically acid sphingomyelinase. This compound has gained attention due to its role in sphingolipid metabolism and its potential implications in various diseases, including Niemann-Pick disease.

HNP is characterized by its ability to mimic sphingomyelin, allowing it to be hydrolyzed by sphingomyelinase enzymes. The hydrolysis of HNP results in a measurable color change, facilitating the quantification of enzyme activity. The compound's structure includes a long-chain fatty acid (hexadecanoic acid), which enhances its interaction with membrane-bound enzymes.

Mechanism of Action:

- Target Enzyme: Acid sphingomyelinase

- Biochemical Pathway: Sphingolipid metabolism

- Result of Action: Hydrolysis of HNP leads to the formation of 4-nitrophenol, which can be quantified spectrophotometrically.

Applications in Research

HNP serves multiple research purposes:

- Enzymatic Assays: It is used as a substrate for measuring sphingomyelinase activity, providing insights into the enzyme's kinetics and substrate specificity.

- Disease Diagnosis: Particularly relevant in diagnosing Niemann-Pick disease, where acid sphingomyelinase activity is deficient. Patients exhibit no activity against HNP, while carriers show intermediate levels .

- Pharmacological Studies: HNP is valuable for studying the effects of drugs on sphingolipid metabolism and related disorders.

Niemann-Pick Disease

A study highlighted that HNP could differentiate between patients with Niemann-Pick disease Type A (no activity) and Type C (intermediate activity). This distinction is crucial for both diagnosis and understanding the genetic implications of the disease.

Sphingomyelinase Activity Measurement

Research has demonstrated that HNP can effectively measure sphingomyelinase activity across different biological samples. For instance, a study reported that partially purified acid sphingomyelinase from rat liver exhibited significant activity against HNP, allowing for kinetic analysis under various conditions .

Data Table: Comparison of Sphingomyelinase Activity Using HNP

Safety and Handling

While HNP is generally safe for laboratory use, standard laboratory safety protocols should be followed to minimize exposure. The compound should be stored at -20°C to maintain stability.

Propiedades

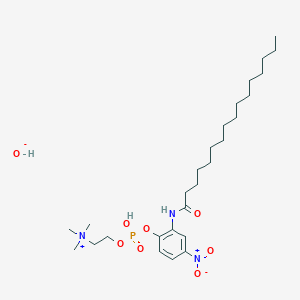

IUPAC Name |

2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTKXKMMWVIQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209181 | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60438-73-5 | |

| Record name | Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60438-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in the context of Niemann-Pick disease?

A: Niemann-Pick disease is characterized by a deficiency in the enzyme acid sphingomyelinase, leading to the accumulation of sphingomyelin in various tissues. 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine serves as a chromogenic analog of sphingomyelin. [] This means it can be broken down by acid sphingomyelinase, and the resulting product can be easily detected through color change. This property makes it valuable for diagnosing Niemann-Pick disease. Extracts from individuals with Niemann-Pick disease Type A show no activity against this compound, while heterozygotes and those with Type C exhibit intermediate levels of activity. [] This difference in activity allows for the identification of both patients and carriers of the disease.

Q2: How does 2-hexadecanoylamino-4-nitrophenylphosphorylcholine compare to traditional methods of measuring sphingomyelinase activity?

A: Prior to the use of 2-hexadecanoylamino-4-nitrophenylphosphorylcholine, measuring sphingomyelinase activity relied on radiolabeled sphingomyelin. [] These radiolabeled materials are expensive and require specialized laboratory equipment for handling and detection. In contrast, 2-hexadecanoylamino-4-nitrophenylphosphorylcholine offers a safer, more cost-effective, and accessible alternative. Its chromogenic nature allows for direct visualization of enzyme activity, eliminating the need for radioactivity and specialized equipment. [] This makes it a more practical option for wider use in research and clinical settings.

Q3: Beyond Niemann-Pick disease, are there other potential applications for 2-hexadecanoylamino-4-nitrophenylphosphorylcholine in research?

A: While primarily recognized for its role in Niemann-Pick disease diagnosis, 2-hexadecanoylamino-4-nitrophenylphosphorylcholine also serves as a valuable tool for studying acid sphingomyelinase itself. Researchers have used this compound to purify and characterize the enzyme from rat liver. [] By analyzing how effectively purified acid sphingomyelinase breaks down 2-hexadecanoylamino-4-nitrophenylphosphorylcholine, scientists can determine the enzyme's activity levels and gain insights into its kinetic properties. [] This information contributes to a deeper understanding of acid sphingomyelinase's role in various cellular processes and potential implications in other diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.